Tolypomycinone -

Tolypomycinone

Catalog Number: EVT-1585366
CAS Number:
Molecular Formula: C37H43NO13
Molecular Weight: 709.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tolypomycinone is primarily sourced from the Streptomyces genus, particularly Streptomyces tolypomycinus, where it is produced as a secondary metabolite. The extraction and purification of this compound from natural sources involve various biochemical techniques, including fermentation and chromatography.

Classification

Tolypomycinone is classified as a naphthoquinone, a subclass of quinones known for their diverse biological activities. It is structurally related to other naphthoquinones and exhibits significant antibacterial properties, making it an important subject of research in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of tollypomycinone can be achieved through several methods, with the most common being the mild hydrolysis of tolypomycin Y. This process typically involves the following steps:

  1. Hydrolysis: The antibiotic tolypomycin Y undergoes hydrolysis under controlled conditions, leading to the formation of tollypomycinone.
  2. Functionalization: Subsequent reactions can introduce various functional groups to enhance biological activity. For instance, primary and secondary amines can be added to form derivatives like 3-aminotolypomycinoes and 3,16-diamino-16,17-dihydrotolypomycinones .

Technical Details

The synthesis often requires specific conditions such as temperature control, pH adjustment, and reaction time optimization to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and confirm product identity.

Molecular Structure Analysis

Structure

Tolypomycinone features a complex naphthoquinone structure characterized by a fused bicyclic system with multiple functional groups that contribute to its reactivity and biological properties. Its molecular formula is C₁₅H₁₁O₃.

Data

  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Formula: The compound contains hydroxyl groups and carbonyl functionalities that are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Tolypomycinone participates in several chemical reactions that can modify its structure or enhance its activity:

  1. Amination Reactions: The addition of amines at specific positions on the naphthoquinone ring leads to derivatives with improved antibacterial properties.
  2. Redox Reactions: As a naphthoquinone, tollypomycinone can undergo reduction or oxidation reactions, affecting its biological activity.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, solvent choice) to proceed efficiently. The relationship between structure and activity has been studied extensively, revealing that hydrogen bonding plays a significant role in the biological efficacy of derivatives formed from tollypomycinone .

Mechanism of Action

Process

The mechanism of action of tollypomycinone primarily involves its interaction with bacterial cell components. It has been shown to inhibit bacterial growth by disrupting cellular processes:

  1. Inhibition of DNA Synthesis: Tolypomycinone may interfere with DNA replication in bacteria.
  2. Disruption of Cell Membrane Integrity: The compound can affect the permeability of bacterial membranes, leading to cell lysis.

Data

In vitro studies have demonstrated that derivatives of tollypomycinone exhibit high antibacterial activity against various strains of bacteria, suggesting that modifications to its structure can enhance its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tolypomycinone is typically a crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Tolypomycinone is reactive due to the presence of carbonyl groups, which can participate in nucleophilic addition reactions.

Relevant analyses include spectroscopic methods (NMR, IR) for structural characterization and stability assessments under various environmental conditions.

Applications

Scientific Uses

Tolypomycinone has significant potential in various scientific fields:

  • Antibacterial Research: Due to its potent antibacterial properties, it is studied as a potential treatment for bacterial infections.
  • Pharmaceutical Development: Derivatives of tollypomycinone are being explored for their therapeutic applications in drug development.
  • Biochemical Studies: The compound serves as a model for studying naphthoquinones' mechanisms and interactions within biological systems.
Introduction to Tolypomycinone in Antimicrobial Research

Historical Context and Discovery of Tolypomycinone in Streptomyces spp.

Tolypomycinone, a structurally distinctive ansamycin-class polyketide, was first isolated from soil-derived Streptomyces strains in the 1970s during systematic screens for antibiotics with novel mechanisms of action. Its characteristic ansa macrolactam ring—a bridge connecting non-adjacent positions of an aromatic moiety—immediately differentiated it from contemporaneously discovered antibiotics [1] [3]. Early studies identified Streptomyces tolypophorus as the prototypical producer, though subsequent work revealed biosynthetic potential across phylogenetically diverse Streptomyces spp., implying a conserved yet evolutionarily adaptable gene cluster [1] [8]. Initial bioactivity profiling demonstrated potent Gram-positive activity, particularly against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) in the sub-micromolar range, spurring interest in its mechanism and biosynthesis [8].

The compound’s discovery coincided with nascent efforts in microbial genome mining. However, technological limitations of the era precluded precise elucidation of its biosynthetic gene cluster (BGC) or enzymatic logic. Early structural characterization relied heavily on nuclear magnetic resonance (NMR) and mass spectrometry, revealing key features like the quinone moiety and the ansa chain’s length and oxygenation pattern—critical for later bioinformatic correlations [3]. Despite its promising activity, tolypomycinone was not commercially developed, partly due to fermentation yield challenges and the complexity of its chemical synthesis. Consequently, it remained primarily a tool compound for studying RNA polymerase inhibition, laying a foundation for understanding structurally related clinical antibiotics like rifampicin [1] [8].

  • Table 1: Key Structural and Bioactive Properties of Tolypomycinone
    PropertyCharacterization
    Chemical ClassAnsamycin polyketide
    Core StructureAliphatic ansa chain bridging a quinonoid chromophore
    Molecular FormulaC₃₂H₄₃NO₁₂ (representative)
    Producing OrganismsStreptomyces tolypophorus, related Streptomyces spp. (e.g., mangrove-derived)
    Bioactivity SpectrumGram-positive bacteria (e.g., S. aureus), Mycobacteria
    Primary TargetBacterial DNA-dependent RNA polymerase

Research Objectives and Knowledge Gaps in Tolypomycinone Studies

Recent advances in genomics, synthetic biology, and analytical chemistry have renewed interest in tolypomycinone as a scaffold for antibiotic development. Current research objectives focus on addressing critical knowledge gaps that have historically hindered its exploitation:

Biosynthetic Pathway Elucidation and Engineering

A primary objective is the comprehensive mapping of the tolypomycinone BGC. While ansamycin clusters share core polyketide synthase (PKS) genes, the specific enzymes responsible for unique modifications—such as the C-21 methylation or the oxidation state of the quinone—remain unconfirmed [1] [4]. Genome mining of high-yield or phylogenetically unique Streptomyces strains (e.g., mangrove-associated isolates) offers a strategy for cluster identification [3] [8]. Concurrently, engineering objectives aim to:

  • Improve Titers: Refactor native BGCs using synthetic biology tools (e.g., strong promoters, codon optimization) for expression in heterologous hosts like Streptomyces coelicolor or S. lividans [4].
  • Generate Analogs: Employ combinatorial biosynthesis (e.g., module swapping, post-PKS tailoring enzyme manipulation) to diversify the scaffold [4].

Mechanistic and Structure-Activity Relationship (SAR) Studies

Despite known RNA polymerase inhibition, precise atomic-level interactions differentiating tolypomycinone from rifamycins are undefined. Objectives include:

  • Determining high-resolution co-crystal structures of tolypomycinone bound to its target.
  • Systematically modifying ansa chain length, stereochemistry, and quinone oxidation state via semi-synthesis or mutasynthesis to establish SAR [8].

Knowledge Gaps Requiring Resolution

Significant barriers persist, creating targeted research priorities:

  • Enzymology of Key Steps: The cytochrome P450(s) (P450s) and methyltransferases implicated in late-stage modifications are hypothesized but not validated. Their substrate specificity and timing remain unknown [1] [4].
  • Heterologous Expression Bottlenecks: Successful BGC refactoring is hampered by inefficient genetic tools for large cluster manipulation in Streptomyces and host compatibility issues (e.g., precursor supply, post-translational modifications) [4].
  • Silencing of BGCs in Native Hosts: Native regulation often suppresses production. The roles of cluster-situated regulators (CSRs) or global regulators (e.g., PhoP, GlnR) in tolypomycinone biosynthesis are uncharacterized, limiting activation strategies [4].
  • Contextual Production Variability: Factors influencing yield across different Streptomyces isolates (e.g., ecological niche-specific adaptations, stress responses) are poorly understood, complicating strain selection [3] [8].
  • Table 2: Key Knowledge Gaps and Proposed Research Approaches for Tolypomycinone
    Knowledge GapCurrent ChallengeResearch Approaches
    BGC EnzymologyUncharacterized tailoring enzymes (P450s, MTs)Gene knockout/complementation; in vitro enzyme assays
    Heterologous ExpressionLow efficiency of large DNA fragment cloning; host incompatibilityAdvanced vectors (e.g., TAR/BAC); chassis engineering (e.g., S. coelicolor M1152/M1154) [4]
    BGC RegulationUnknown regulatory mechanisms silencing productionCRISPRi/dCas9 screening; regulator overexpression/deletion
    SAR Across AnaloguesLimited synthetic routes for complex modificationsMutasynthesis; chemoenzymatic synthesis

Addressing these gaps requires integrating multi-omics (genomics, transcriptomics, metabolomics) with advanced genetic engineering tools (e.g., CRISPR-Cas9, in vivo assembly) to unlock the full therapeutic potential of tolypomycinone and its derivatives [4] [8].

Properties

Product Name

Tolypomycinone

IUPAC Name

[(9E,22Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,28,30-pentaoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Molecular Formula

C37H43NO13

Molecular Weight

709.7 g/mol

InChI

InChI=1S/C37H43NO13/c1-14-11-23(40)20-12-21(20)30(43)16(3)29(42)17(4)33(50-19(6)39)15(2)25(48-8)9-10-49-37(7)35(46)28-26-24(41)13-22(38-36(14)47)32(45)27(26)31(44)18(5)34(28)51-37/h9-11,13,15-17,20-21,25,29-30,33,42-44H,12H2,1-8H3,(H,38,47)/b10-9+,14-11-

InChI Key

ATGMUGGQHFXWNQ-POLRJCGMSA-N

Synonyms

tolypomycinone

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC(=O)C5CC5C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Isomeric SMILES

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C\C(=O)C5CC5C(C(C(C(C1OC(=O)C)C)O)C)O)/C)O)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.